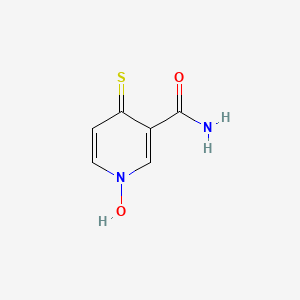
1-Hydroxy-4-sulfanylidene-1,4-dihydropyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Hydroxy-4-sulfanylidene-pyridine-3-carboxamide is a heterocyclic compound with a pyridine ring structure. This compound is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, and medicine. Its structure consists of a pyridine ring substituted with a hydroxyl group, a sulfanylidene group, and a carboxamide group, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-hydroxy-4-sulfanylidene-pyridine-3-carboxamide typically involves the reaction of pyridine derivatives with appropriate reagents to introduce the hydroxyl, sulfanylidene, and carboxamide groups. One common method involves the use of pyridine-3-carboxylic acid as a starting material, which undergoes a series of reactions to introduce the desired functional groups. The reaction conditions often include the use of catalysts, specific solvents, and controlled temperatures to achieve high yields and purity.
Industrial Production Methods: In an industrial setting, the production of 1-hydroxy-4-sulfanylidene-pyridine-3-carboxamide may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This may include continuous flow reactors, automated synthesis systems, and advanced purification techniques to obtain the compound in large quantities with high purity.
化学反応の分析
Types of Reactions: 1-Hydroxy-4-sulfanylidene-pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The sulfanylidene group can be reduced to form thiol derivatives.
Substitution: The hydroxyl and sulfanylidene groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce thiol derivatives.
科学的研究の応用
1-Hydroxy-4-sulfanylidene-pyridine-3-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and treatments.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-hydroxy-4-sulfanylidene-pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The hydroxyl and sulfanylidene groups play a crucial role in its reactivity and binding to target molecules. The compound may inhibit or activate specific enzymes, receptors, or signaling pathways, leading to its observed biological effects.
類似化合物との比較
Pyridine-3-carboxamide: Shares the pyridine ring and carboxamide group but lacks the hydroxyl and sulfanylidene groups.
4-Hydroxy-2-pyridinone: Contains a hydroxyl group and a pyridine ring but differs in the position and type of substituents.
2-Mercaptopyridine: Contains a sulfanylidene group and a pyridine ring but lacks the hydroxyl and carboxamide groups.
Uniqueness: 1-Hydroxy-4-sulfanylidene-pyridine-3-carboxamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications and distinguishes it from other similar compounds.
特性
CAS番号 |
89640-69-7 |
|---|---|
分子式 |
C6H6N2O2S |
分子量 |
170.19 g/mol |
IUPAC名 |
1-hydroxy-4-sulfanylidenepyridine-3-carboxamide |
InChI |
InChI=1S/C6H6N2O2S/c7-6(9)4-3-8(10)2-1-5(4)11/h1-3,10H,(H2,7,9) |
InChIキー |
LKXGRJXNPZNOKP-UHFFFAOYSA-N |
正規SMILES |
C1=CN(C=C(C1=S)C(=O)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


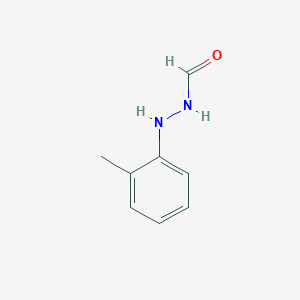
![8-[Bis(2-chloroethyl)aminomethyl]-7-hydroxychromen-2-one;hydrochloride](/img/structure/B14008595.png)
![3-(Benzo[d][1,3]dioxol-5-yl)-4-(2-hydroxyethyl)-6,7-dimethoxy-2-(4-methoxybenzyl)isoquinolin-1(2H)-one](/img/structure/B14008604.png)

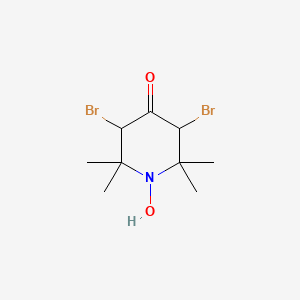
![4-{4-[2-(Diethylamino)ethoxy]phenyl}-3-(4-methoxyphenyl)-2h-chromen-2-one](/img/structure/B14008625.png)
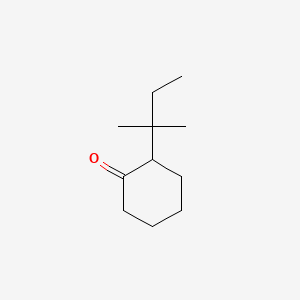
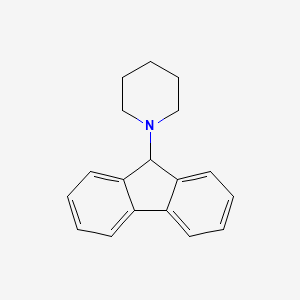
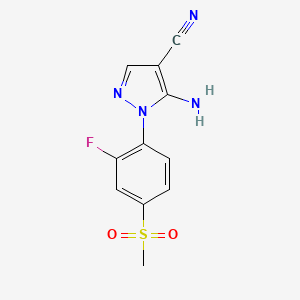


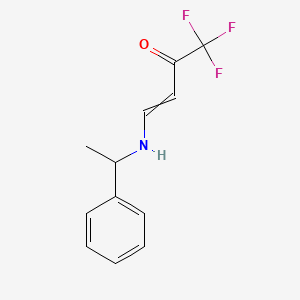
![Benzoic acid, 4-[[(1,3,4-thiadiazol-2-ylamino)carbonyl]amino]-, ethyl ester](/img/structure/B14008666.png)

